8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid
Description
8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a quinoline derivative featuring a hydroxyl group at position 3, an ethyl substituent at position 8, and a 1H-indol-3-ylmethyl moiety at position 2.
Properties
CAS No. |
924634-59-3 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
8-ethyl-3-hydroxy-2-(1H-indol-3-ylmethyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H18N2O3/c1-2-12-6-5-8-15-18(21(25)26)20(24)17(23-19(12)15)10-13-11-22-16-9-4-3-7-14(13)16/h3-9,11,22,24H,2,10H2,1H3,(H,25,26) |
InChI Key |
DLWNYTLQAVGLRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=C(C(=N2)CC3=CNC4=CC=CC=C43)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are often used under acidic or basic conditions.
Major Products
The major products of these reactions include various substituted indoles and quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1H-Indol-3-yl)methyl)-8-ethyl-3-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features and properties of the target compound with analogous quinoline-4-carboxylic acid derivatives:
Key Observations :
- Position 2 Substitutions : Phenyl (B28, C1–C7 in ), indole (target, 89391-04-8), and heteroaryl groups dominate. The indole group in the target compound may enhance interactions with biological targets (e.g., bacterial enzymes) due to its aromatic nitrogen .
- Position 8 Modifications : Ethyl (target) vs. methyl (CAS 107027-34-9) or chloro (8-Cl-2-MPQC) substituents. Ethyl may improve lipophilicity and metabolic stability compared to smaller groups .
Biological Activity
8-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid is a complex organic compound that integrates both quinoline and indole moieties, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
The molecular formula of this compound is C21H18N2O3, with a molecular weight of approximately 346.4 g/mol. The structural features include:
- Quinoline core : Known for its antimalarial and antibacterial properties.
- Indole moiety : Commonly found in many natural products and pharmaceuticals.
The unique combination of these two structural elements enhances its biological activity compared to simpler analogs.
Antimicrobial Activity
Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. For instance, derivatives of 8-hydroxyquinoline have been shown to possess activity against various pathogens, including bacteria and fungi. The presence of the indole group in this compound may further enhance its efficacy against resistant strains.
Anticancer Potential
The anticancer activity of this compound has been a focal point in recent studies. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Topoisomerase inhibition : This enzyme is crucial for DNA replication and repair; inhibiting it can lead to cancer cell death.
- Induction of apoptosis : The compound may trigger programmed cell death in malignant cells.
In a study evaluating similar compounds, some derivatives showed significant antiproliferative effects with low cytotoxicity, suggesting a favorable therapeutic index for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound can bind to various enzymes and receptors, modulating their activity.
- Chelation Properties : Similar compounds have shown the ability to chelate metal ions, which can be crucial for their antimicrobial and anticancer activities.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins involved in cancer progression and microbial resistance .
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of MRSA with an MIC value of 0.98 μg/mL for related compounds. |
| Study B | Anticancer Activity | Reported that derivatives exhibited over 80% inhibition against various cancer cell lines with minimal cytotoxicity. |
| Study C | Antiviral Activity | Noted enhanced activity against H5N1 with specific structural modifications leading to increased lipophilicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
